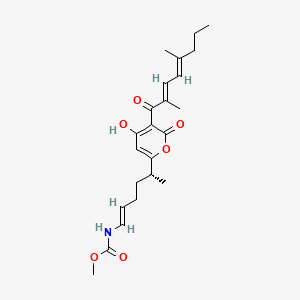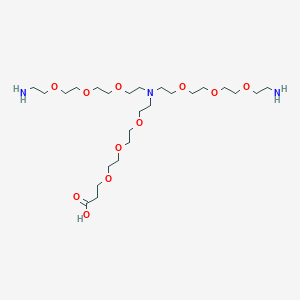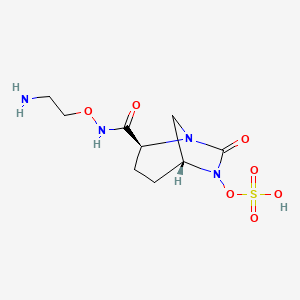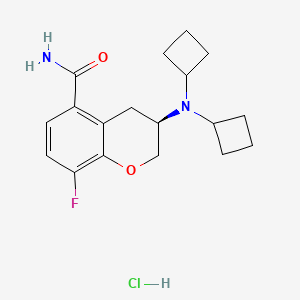
N-Boc-N-bis(PEG1-OH)
Übersicht
Beschreibung
“N-Boc-N-bis(PEG1-OH)” is a branched PEG derivative with two terminal hydroxy groups and a Boc protected amino group . The hydroxy groups enable further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
The synthesis of “N-Boc-N-bis(PEG1-OH)” involves the use of a Boc protected amino group. The Boc group can be deprotected under acidic conditions . The hydroxy groups enable further derivatization or replacement with other reactive functional groups .Molecular Structure Analysis
“N-Boc-N-bis(PEG1-OH)” has a molecular weight of 293.4 g/mol and a molecular formula of C13H27NO6 . It contains a Boc-protected amine and hydroxyl functional groups .Chemical Reactions Analysis
The Boc group in “N-Boc-N-bis(PEG1-OH)” can be deprotected under acidic conditions . This allows for further chemical reactions with the now free amine group .Physical And Chemical Properties Analysis
“N-Boc-N-bis(PEG1-OH)” has a molecular weight of 293.4 g/mol and a molecular formula of C13H27NO6 . It is soluble in water, DMSO, DCM, and DMF . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
N-Boc-N-bis(PEG1-OH): is utilized in the development of drug delivery systems due to its biocompatibility and ability to modify pharmacokinetics . The PEGylation process, which involves attaching polyethylene glycol (PEG) chains to drugs or nanoparticles, can improve solubility, reduce immunogenicity, and extend the circulating life of therapeutic agents.
Surface Modification
This compound is used for surface modification of therapeutic devices . By attaching PEG chains to surfaces, it’s possible to reduce protein adsorption and cell adhesion, which is beneficial for various biomedical applications, including implants and biosensors.
Antibody Drug Conjugates (ADCs)
N-Boc-N-bis(PEG1-OH): serves as a linker in the creation of ADCs . ADCs are targeted cancer therapies that combine an antibody specific to cancer cells with a cytotoxic drug. The PEG linker enhances the stability and solubility of the conjugate.
PROTAC Development
The compound is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are molecules designed to degrade specific proteins within cells, offering a novel approach to drug development, particularly in cancer therapy.
Biotinylation Reagents
It is used as a linker in biotinylation reagents for labeling proteins with biotin . Biotinylated proteins can be easily detected or purified due to the strong affinity between biotin and avidin or streptavidin.
Enzyme and Antibody Substrates
N-Boc-N-bis(PEG1-OH): can be used to create substrates for enzymes and antibodies . These substrates are essential for various assays and diagnostic tests, where they can be used to measure enzyme activity or detect the presence of specific antibodies.
Fluorescent Dye Labeling
The compound’s reactive hydroxy groups make it suitable for fluorescent dye labeling . This application is crucial in cell biology and biochemistry research, where labeled compounds are used to visualize cellular components and track biological processes.
Nucleoside, Nucleotide, and Phosphoramidite Synthesis
N-Boc-N-bis(PEG1-OH): is involved in the synthesis of modified nucleosides, nucleotides, and phosphoramidites . These modified molecules have applications in genetic research and the development of therapeutic oligonucleotides.
Wirkmechanismus
Target of Action
N-Boc-N-bis(PEG1-OH) is a small PEG linker compound . The primary targets of this compound are proteins that can be conjugated or labeled through the reactive functional groups that can be created from its terminal hydroxy groups .
Mode of Action
The compound has two terminal hydroxy groups and a Boc protected amino group . The hydroxy groups enable further derivatization or replacement with other reactive functional groups . The Boc protected amino group can be deprotected under acidic conditions . This allows the compound to interact with its protein targets and modify them through the creation of new functional groups.
Pharmacokinetics
The compound is soluble in water, dmso, dcm, and dmf , which suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of N-Boc-N-bis(PEG1-OH) are dependent on the proteins it targets and the functional groups that are created. The compound can be used for the conjugation of proteins and biotin labeling , which can have various effects depending on the specific proteins and cells involved.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of N-Boc-N-bis(PEG1-OH) include pH (since the Boc protected amino group can be deprotected under acidic conditions ) and temperature (since the compound is stable at -20°C ).
Eigenschaften
IUPAC Name |
tert-butyl N,N-bis[2-(2-hydroxyethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO6/c1-13(2,3)20-12(17)14(4-8-18-10-6-15)5-9-19-11-7-16/h15-16H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKAOQUTADWQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCO)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B609388.png)









![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)

